molecular formula C18H25N3O3S B5902895 N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide

N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide

Cat. No. B5902895
M. Wt: 363.5 g/mol
InChI Key: JBJSXGOGMIPQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide involves the inhibition of NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier that is involved in the regulation of protein degradation. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which are essential for cell survival. This accumulation ultimately leads to cell death.
Biochemical and Physiological Effects
N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis, inhibit cell proliferation, and activate the DNA damage response pathway. It has also been shown to have anti-angiogenic effects, which may be beneficial in the treatment of solid tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide is its specificity for NAE. This specificity makes it a valuable tool for studying the role of NEDD8 in protein degradation and cell survival. However, one of the limitations of N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide is its toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide. One direction is the investigation of its potential as a combination therapy with other anti-cancer agents. Another direction is the development of more potent and selective NAE inhibitors. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide in clinical trials.
Conclusion
In conclusion, N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its specificity for NAE makes it a valuable tool for studying the role of NEDD8 in protein degradation and cell survival. However, further studies are needed to determine its optimal use in clinical settings.

Synthesis Methods

The synthesis of N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide involves several steps, including the reaction of 4-chloromethyl-1-methyl-1H-pyrazole with isobutylamine, followed by the reaction of the resulting product with 3-(phenylsulfonyl)propionic acid. The final product is obtained through purification and crystallization processes. The yield of the synthesis method is relatively high, making it suitable for large-scale production.

Scientific Research Applications

N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and leukemia. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. This inhibition leads to the accumulation of proteins that are essential for cell survival, ultimately resulting in cell death.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-15(2)12-21(14-16-11-19-20(3)13-16)18(22)9-10-25(23,24)17-7-5-4-6-8-17/h4-8,11,13,15H,9-10,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJSXGOGMIPQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CN(N=C1)C)C(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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